N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Description
Overview of Benzofuran-Thiazole Hybrid Compounds in Medicinal Chemistry
Benzofuran (B130515), a bicyclic system composed of a fused benzene (B151609) and furan (B31954) ring, is a core structure in many natural products and synthetic drugs. nih.gov Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties. nih.gov The benzofuran nucleus is present in a number of commercially available drugs, highlighting its therapeutic relevance. nih.gov
Similarly, the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous biologically active compounds. mdpi.com Thiazole derivatives have been reported to possess a range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor activities. mdpi.comnih.gov The combination of these two potent heterocyclic systems into a single molecular entity—a benzofuran-thiazole hybrid—is a rational approach to drug design. The goal of creating such hybrids is to leverage the individual biological activities of each moiety, potentially leading to synergistic effects or novel mechanisms of action.
Significance of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide as a Research Focus
The specific compound, this compound, is significant due to the established pharmacological importance of its building blocks. The carboxamide linker plays a crucial role, not only in connecting the benzofuran and thiazole rings but also in providing a site for hydrogen bonding interactions, which can be critical for binding to biological targets. The investigation of such a molecule is driven by the hypothesis that its unique three-dimensional structure and electronic properties could lead to potent and selective biological activity. Research into analogous structures has shown that this class of compounds holds promise, particularly in the realm of oncology and infectious diseases.
Academic Context and Rationale for Research Investigation
The academic interest in benzofuran-thiazole hybrids stems from the ongoing search for new therapeutic agents with improved efficacy and reduced side effects. The rationale for investigating this compound and its derivatives is multifaceted:
Synergistic Activity: The combination of the benzofuran and thiazole rings may result in a molecule with enhanced biological activity compared to the individual components.
Novel Mechanisms of Action: The unique hybrid structure could interact with biological targets in a novel way, potentially overcoming resistance mechanisms associated with existing drugs.
Structural Diversity: The benzofuran and thiazole rings can be readily substituted at various positions, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. This enables the fine-tuning of the molecule's properties to optimize its therapeutic potential. mdpi.com
Research Objectives and Scope for this compound
The primary research objectives for a compound like this compound would typically encompass the following:
Synthesis and Characterization: The development of an efficient and scalable synthetic route to produce the target compound and its analogues. This would be followed by thorough characterization using modern spectroscopic techniques to confirm their chemical structures.
Biological Evaluation: Screening the synthesized compounds for a range of biological activities, with a particular focus on areas where the parent heterocycles have shown promise, such as anticancer and antimicrobial activities.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity. This helps in identifying the key structural features responsible for its pharmacological effects.
Mechanism of Action Studies: Investigating how the most potent compounds exert their biological effects at the molecular level. This could involve identifying the specific cellular targets and pathways they modulate.
The scope of such research would be to identify a lead compound with promising therapeutic potential that could be further developed into a clinical candidate.
Detailed Research Findings on Analogous Compounds
While specific research data on this compound is limited, studies on closely related compounds provide valuable insights into the potential of this chemical scaffold.
Anticancer Activity of Related Benzofuran-Thiazole Derivatives
Several studies have highlighted the anticancer potential of compounds that share the core structural features of this compound. For instance, a series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives were synthesized and evaluated for their in vitro antitumor activity against a panel of human cancer cell lines. Some of these compounds displayed higher inhibitory activity than the standard anticancer drug 5-fluorouracil.
| Compound Type | Cancer Cell Line | Activity | Reference |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | MCF-7 (Breast) | Higher inhibitory activity than 5-Fu | researchgate.net |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | HepG-2 (Liver) | Higher inhibitory activity than 5-Fu | researchgate.net |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | BGC-823 (Gastric) | Higher inhibitory activity than 5-Fu | researchgate.net |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | Hela (Cervical) | Higher inhibitory activity than 5-Fu | researchgate.net |
| 2,4,5-trisubstituted 1,3-thiazole derivatives | A549 (Lung) | Higher inhibitory activity than 5-Fu | researchgate.net |
Antimicrobial Activity of Related Benzofuran-Thiazole Derivatives
The benzofuran and thiazole moieties are also known to contribute to antimicrobial activity. Research on fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles has demonstrated their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) of these compounds was evaluated against various microorganisms.
| Compound Type | Microorganism | Activity | Reference |
| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Escherichia coli | Good antimicrobial activity | nih.gov |
| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Saccharomyces cerevisiae | Good antimicrobial activity | nih.gov |
| Fluorinated 2-(3-(benzofuran-2-yl) pyrazol-1-yl)thiazoles | Candida albicans | Good antimicrobial activity | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11(14-12-13-5-6-17-12)10-7-8-3-1-2-4-9(8)16-10/h1-7H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFXPIAZMNJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Derivatization of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide
General Synthetic Approaches to the Benzofuran-Thiazole Carboxamide Scaffold
The general synthesis of the target compound involves the formation of the benzofuran-2-carboxylic acid moiety, the synthesis of 2-aminothiazole (B372263), and the subsequent formation of the amide bond that links these two heterocyclic systems.
Formation of the Benzofuran (B130515) Moiety
The benzofuran ring is a common heterocyclic motif found in numerous natural and synthetic compounds. lbp.worldrsc.org Its synthesis can be achieved through various established methods. A prevalent strategy involves the reaction of salicylaldehyde (B1680747) with α-haloketones or their equivalents, followed by cyclization. acs.org Another powerful approach is the palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, which then undergo an electrophilic cyclization to yield 2,3-disubstituted benzofurans. organic-chemistry.org
Other notable methods include:
Intramolecular Cyclization: Ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to provide benzofurans. jocpr.com
From Phenols: Substituted phenols can be converted to allyl aryl ethers, which then undergo a Claisen rearrangement and subsequent ring-closing metathesis to form the benzofuran ring. lbp.world
Oxidative Cyclization: 2-Hydroxystilbenes can be cyclized into 2-arylbenzofurans using reagents like hypervalent iodine. organic-chemistry.org
The choice of method often depends on the desired substitution pattern on the benzofuran ring. For the synthesis of the N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide scaffold, a method that yields a benzofuran-2-carboxylic acid or a suitable precursor is required.
Table 1: Selected Synthetic Methods for Benzofuran Ring Formation
| Method | Starting Materials | Key Reagents/Catalysts | Description |
|---|---|---|---|
| Sonogashira Coupling & Cyclization | o-Iodoanisoles, Terminal alkynes | Pd catalyst, Cu(I) iodide | Coupling followed by electrophilic cyclization to form 2,3-disubstituted benzofurans. organic-chemistry.org |
| Perkin Synthesis | Coumarin | - | Historical synthesis method for the parent benzofuran. jocpr.com |
| Claisen Rearrangement & RCM | Substituted phenols, 3-bromo propene | Grubb's Catalyst | Multi-step process involving ether formation, rearrangement, and ring-closing metathesis. lbp.world |
| Oxidative Cyclization | 2-Hydroxystilbenes | Hypervalent iodine reagents | Metal-free cyclization to form 2-arylbenzofurans. organic-chemistry.org |
Construction of the Thiazole (B1198619) Ring System
The thiazole ring is a fundamental component of many biologically active molecules, including vitamin B1. wikipedia.orgglobalresearchonline.net The most common and versatile method for its synthesis is the Hantzsch thiazole synthesis. bepls.comyoutube.com This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com For the specific target molecule, the required precursor is 2-aminothiazole, which is typically synthesized by reacting an α-haloaldehyde or α-haloketone with thiourea. organic-chemistry.orgnih.gov
Alternative green chemistry approaches have been developed to avoid the use of toxic haloketones, such as catalyst-free multicomponent reactions in water or using microwave irradiation. bepls.com The Hantzsch synthesis remains a cornerstone due to its simplicity and the ability to introduce a wide variety of functional groups onto the thiazole ring. bepls.com
Table 2: Common Methods for Thiazole Ring Synthesis
| Method | Starting Materials | Key Features | Description |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Haloketones, Thioamides | High versatility | A classic condensation reaction to form substituted thiazoles. wikipedia.orgyoutube.com |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon disulfide | - | Condensation reaction leading to thiazole derivatives. wikipedia.org |
| Green Protocols | Arylglyoxals, 1,3-dicarbonyls, Thioamides | Catalyst-free, Microwave-assisted, Water as solvent | Environmentally benign methods for synthesizing trisubstituted thiazoles. bepls.com |
Elaboration of the Carboxamide Linkage
The final key step in the general synthetic strategy is the formation of the carboxamide bond between the benzofuran-2-carboxylic acid and 2-aminothiazole. The direct reaction between a carboxylic acid and an amine is often difficult due to the formation of an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.
Common methods for amide bond formation include:
Use of Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid, allowing it to be attacked by the amine nucleophile. libretexts.orgjocpr.commdpi.com This is a widely used method in peptide synthesis and is applicable here. libretexts.org
Conversion to Acid Chloride: The carboxylic acid can be converted to a more reactive acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting benzofuran-2-carbonyl chloride can then readily react with 2-aminothiazole, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. khanacademy.org
Catalytic Amidation: Direct amidation of carboxylic acids can be achieved using catalysts such as tantalum(V) chloride, which facilitates the reaction under milder conditions. researchgate.net
Recent advances focus on "green" one-pot processes that avoid traditional coupling reagents by forming intermediate thioesters that react directly with amines. nih.gov
Advanced Methodologies for Core Structure Assembly
More sophisticated synthetic strategies aim to construct the core benzofuran-thiazole scaffold with greater efficiency, often by combining multiple bond-forming events in a single pot or by using powerful catalytic methods to build complexity rapidly.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Ullmann)
Transition metals, particularly palladium and copper, are instrumental in modern organic synthesis and play a crucial role in constructing the benzofuran nucleus. acs.orgnih.gov These catalytic methods offer high efficiency and functional group tolerance.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. For instance, a Sonogashira coupling between an o-iodophenol and a terminal alkyne is a common route to 2-substituted benzofurans. mdpi.com More advanced palladium-catalyzed C-H activation/arylation reactions have been developed to directly install aryl groups at the C3 position of a pre-formed N-(quinolin-8-yl)benzofuran-2-carboxamide scaffold. This allows for late-stage diversification of the molecule. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium, for example as a co-catalyst in Sonogashira reactions. acs.org Copper can also catalyze intramolecular C-O bond formation to cyclize precursors into the benzofuran ring. nih.govrsc.org Ullmann condensation-type reactions, which are traditionally copper-catalyzed, can also be adapted for the synthesis of benzofuran precursors.
These transition metal-catalyzed reactions are powerful tools for assembling the core structure and for subsequent derivatization. researchgate.net
Table 3: Application of Transition Metal Catalysis in Benzofuran Synthesis
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Iodophenols, Terminal Alkynes | 2-Substituted Benzofurans acs.org |
| C-H Arylation | Pd(OAc)₂ | N-(quinolin-8-yl)benzofuran-2-carboxamides, Aryl Iodides | C3-Arylated Benzofuran-2-carboxamides nih.gov |
| Intramolecular Heck Reaction | Pd(PPh₃)₄ | N-(2-iodophenyl)-N-methylmethacrylamides, 2-(phenylethynyl)phenol | Benzofuran Derivatives acs.org |
| Nucleophilic Addition | Ni(OTf)₂ | Aryl halides, Aryl ketones | Benzofuran Derivatives nih.gov |
Cyclocondensation Approaches to Benzofuran-Thiazole Linkages
Cyclocondensation reactions offer an efficient pathway to construct heterocyclic rings. In the context of the target molecule, these approaches can be used to build the thiazole ring directly onto a benzofuran precursor. For example, a 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide can serve as a versatile intermediate. researchgate.net This compound, containing a pre-formed benzofuran moiety and a thiosemicarbazide (B42300) group, can undergo cyclocondensation with various electrophiles to form different heterocycles. researchgate.net
Specifically, reaction with hydrazonoyl halides in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) provides a direct route to thiazole derivatives attached to the benzofuran core. bepls.comresearchgate.net Similarly, reacting a benzofuran-containing thiazolidinone with salicylaldehyde derivatives can lead to more complex fused pyrano[2,3-d]thiazole systems, demonstrating the utility of cyclocondensation in building molecular complexity from a benzofuran-thiazole starting point. purkh.com These methods are valuable as they directly link the two key heterocyclic systems in a single synthetic step.
C-H Functionalization Strategies for Regioselective Modification
Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic scaffolds, offering an atom-economical alternative to traditional cross-coupling reactions. For benzofuran-2-carboxamides, a particularly effective strategy involves the use of a directing group to achieve selective C-H activation at the C3 position of the benzofuran ring. nih.govdiva-portal.org
A highly modular synthetic route utilizes 8-aminoquinoline (B160924) (8-AQ) as a bidentate directing group. nih.govmdpi.com The synthesis begins with the coupling of commercially available benzofuran-2-carboxylic acid with 8-aminoquinoline to form the substrate, N-(quinolin-8-yl)benzofuran-2-carboxamide. chemrxiv.org This substrate is then subjected to a palladium-catalyzed C-H arylation reaction. nih.govdiva-portal.org This process allows for the precise installation of a wide range of aryl and heteroaryl substituents at the C3 position, a site that is typically less reactive than the C2 position. mdpi.comchemrxiv.org
The reaction is proposed to proceed via a Pd(II)/Pd(IV) catalytic cycle, initiated by the coordination of the palladium catalyst to the 8-AQ directing group. This is followed by C-H activation at the C3 position to form a palladacycle intermediate, which then undergoes oxidative addition with an aryl iodide and subsequent reductive elimination to yield the C3-arylated product. nih.gov The use of cyclopentyl methyl ether (CPME) as a solvent has been shown to improve reaction yields. mdpi.com
Table 1: Optimized Conditions for Pd-Catalyzed C3-H Arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5-10 mol%) |
| Directing Group | 8-Aminoquinoline (8-AQ) |
| Coupling Partner | (Hetero)aryl iodide (3.0 equiv.) |
| Additives | AgOAc (1.5 equiv.), NaOAc (1.0 equiv.) |
| Solvent | Cyclopentyl Methyl Ether (CPME) |
| Temperature | 110 °C |
This table summarizes the optimized reaction conditions for the 8-AQ directed C-H arylation at the C3 position of the benzofuran scaffold. nih.govmdpi.com
This directed C-H functionalization strategy provides a robust and efficient method for accessing a diverse library of C3-substituted benzofuran-2-carboxamides, which are precursors for the target compound and its derivatives. nih.gov
Derivatization Techniques and Structural Modifications
The primary method for introducing substituents onto the benzofuran ring of the this compound scaffold is through the C-H functionalization approach described previously. The palladium-catalyzed C-H arylation using the 8-aminoquinoline directing group is highly effective for installing a variety of aryl and heteroaryl groups specifically at the C3 position. nih.govnih.gov This method allows for significant diversification of the benzofuran core, which is crucial for structure-activity relationship (SAR) studies. The scope of the reaction is broad, accommodating a range of (hetero)aryl iodides, enabling the synthesis of a library of C3-functionalized benzofuran derivatives. mdpi.com
The thiazole ring is a versatile pharmacophore that can be modified to modulate the biological activity of the parent compound. nih.gov For N-(thiazol-2-yl) carboxamide analogs, substitutions on the thiazole ring are critical for activity. Structure-activity relationship studies on related N-(thiazol-2-yl)-benzamide analogs have shown that modifications at the C4 and C5 positions of the thiazole ring can significantly impact biological efficacy. nih.gov
Common derivatization strategies for the thiazole moiety include:
Alkylation/Arylation: Introduction of alkyl or aryl groups at the C4 and C5 positions. For instance, reacting 2-chloro-N-(thiazol-2-yl)acetamide derivatives with mercaptans can introduce thioether linkages. nih.gov
Functional Group Transformation: The synthesis of thiazole-5-carboxamide (B1230067) derivatives allows for further modification of the carboxamide group, for example, by converting it to other functional groups. mdpi.com
Cyclization Reactions: The amino group of a 2-aminothiazole precursor can be used as a handle for further annulation reactions, leading to fused heterocyclic systems.
These modifications allow for fine-tuning of the molecule's steric and electronic properties, which can influence its interaction with biological targets.
The carboxamide linker is a key structural element that can be readily modified. Following the successful C-H functionalization at the C3 position of the benzofuran ring, the 8-aminoquinoline directing group can be cleaved and replaced with various other amines via a transamidation procedure. nih.govdiva-portal.org This process offers a powerful method for diversifying the final product, including the introduction of the desired 2-aminothiazole moiety. nih.gov
The transamidation is typically achieved through a highly efficient two-step, one-pot protocol: nih.govmdpi.com
Boc Activation: The C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamide is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This activates the amide by forming an intermediate N-acyl-Boc-carbamate. chemrxiv.org
Aminolysis: The activated intermediate is then subjected to aminolysis by adding the desired amine (e.g., 2-aminothiazole). The reaction proceeds efficiently without the need for an additional catalyst, yielding the final this compound derivative. nih.govchemrxiv.org
This transamidation protocol is notable for its mild conditions and high yields, allowing for the creation of a wide array of structurally complex benzofuran-2-carboxamides from a common intermediate. mdpi.com
Table 2: Two-Step, One-Pot Transamidation Protocol
| Step | Reagents & Conditions | Purpose |
|---|---|---|
| 1. Boc Activation | Boc₂O, DMAP (cat.), MeCN, 60 °C, 5 h | Activation of the 8-AQ amide to form an N-acyl-Boc-carbamate intermediate. |
| 2. Aminolysis | Amine (e.g., 2-aminothiazole), Toluene, 60 °C, 0.5-6 h | Displacement of the activated directing group to form the final carboxamide product. |
This table outlines the general procedure for the transamidation reaction to introduce diverse amine functionalities, including 2-aminothiazole, at the carboxamide linker. nih.govmdpi.com
The combination of the benzofuran and thiazole heterocycles into a single molecular entity is a common strategy in medicinal chemistry to create hybrid molecules with potentially enhanced or novel biological activities. acs.orgresearchgate.net The synthetic methodologies described allow for the creation of numerous analogs and hybrids.
Examples of related structures found in the literature include:
N-(Thiazolyl)-indole-2-carboxamides: These compounds merge the indole (B1671886) and thiazole pharmacophores, similar to the benzofuran-thiazole linkage. acs.org
4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines: These structures represent a different connectivity between the benzofuran and thiazole rings, synthesized via a one-pot, three-component reaction. mdpi.com
5-(Benzofuran-2-yl)-pyrazole-3-carboxamides linked to thiazolidinones: These complex hybrids incorporate multiple heterocyclic systems, including benzofuran and a thiazole derivative (thiazolidinone), demonstrating the modularity of synthetic approaches. researchgate.net
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives: These are close structural analogs where the benzofuran is replaced by a furan (B31954) ring and the thiazole is replaced by its 1,3,4-thiadiazole (B1197879) isomer. nih.gov
The synthesis of these diverse structures often involves multi-step sequences, leveraging coupling reactions and cyclocondensations to assemble the final hybrid molecules. researchgate.netresearchgate.net
Spectroscopic and Chromatographic Characterization Techniques for Structural Confirmation
The structural confirmation of this compound and its derivatives relies on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. Characteristic signals in the ¹H NMR spectrum would include resonances for the protons on the benzofuran and thiazole rings, as well as a signal for the amide N-H proton. mdpi.comrasayanjournal.co.in ¹³C NMR spectroscopy is used to confirm the carbon framework, including the distinctive chemical shift of the carboxamide carbonyl carbon. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands would include N-H stretching and C=O stretching for the amide group, as well as C=N and C-S vibrations associated with the thiazole ring. mdpi.comrasayanjournal.co.in
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the exact mass of the synthesized compound and confirm its elemental composition. rasayanjournal.co.inmdpi.com
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, confirming connectivity and stereochemistry. mdpi.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds and for their quantification. Reverse-phase HPLC with UV detection is commonly used for the analysis of thiazole-containing compounds. researchgate.net
These analytical methods, used in concert, provide comprehensive evidence for the structural identity and purity of the target compounds.
Preclinical Biological Activity Profiles of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide and Its Analogs
In Vitro Anticancer Activity
The anticancer potential of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide analogs has been extensively investigated. These studies involve assessing the cytotoxicity of the compounds against a wide array of human cancer cell lines, providing insights into their potency and spectrum of activity.
Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., glioblastoma, melanoma, leukemia, lymphoma, breast adenocarcinoma, ovarian cancer)
Analogs incorporating the thiazole (B1198619) and benzofuran (B130515) motifs have demonstrated significant cytotoxic effects across various cancer types. For instance, polyfunctional substituted 1,3-thiazoles have been screened against the NCI-60 panel of human tumor cell lines, which includes leukemia, melanoma, and cancers of the lung, breast, ovary, and central nervous system. bioorganica.com.ua One analog, 2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole, was particularly prominent, destroying almost all cell lines of leukemia, melanoma, and breast cancer. bioorganica.com.ua
Derivatives combining a thiazole ring with other heterocyclic systems have also shown promise. A series of thiazole-incorporated phthalimide (B116566) derivatives was evaluated against breast adenocarcinoma (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines, with some compounds exhibiting potent cytotoxic activity. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related, showed strong cytotoxicity against breast cancer (MCF-7, SK-BR-3) and lung cancer (A549, H1975) cell lines. mdpi.com
Other research on thiazole carboxamide derivatives has revealed activity against various cancer cell lines, including human colon carcinoma (HT29), cervical cancer (HeLa), and anaplastic large cell lymphoma (Karpas299). researchgate.net Furthermore, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been assessed for their anticancer activity against lung (A-549), liver (Bel7402), and colon (HCT-8) cancer cell lines. researchgate.net Benzofuran-isoxazole derivatives have also been specifically evaluated for their cytotoxic effects on HeLa cervical cancer cells. researchgate.net
| Analog Class | Cancer Cell Lines Tested | Key Findings | Reference |
|---|---|---|---|
| Polyfunctional 1,3-Thiazoles | Leukemia, Melanoma, Lung Cancer, Colon Cancer, CNS Cancer, Ovarian Cancer, Renal Cancer, Breast Cancer | A piperazine-substituted analog destroyed most cell lines tested. | bioorganica.com.ua |
| Thiazole-Phthalimide Derivatives | Breast Adenocarcinoma (MCF-7, MDA-MB-468), Pheochromocytoma (PC-12) | Compound 5b was most potent against MCF-7 cells; compounds 5k and 5g showed strong activity against MDA-MB-468 and PC-12 cells, respectively. | nih.gov |
| N-(1,3,4-Thiadiazol-2-yl)benzamide Derivatives | Breast Cancer (MCF-7, SK-BR-3), Lung Cancer (A549, H1975) | Bromophenyl substituted derivatives showed strong cytotoxicity with IC50 values in the low micromolar range. | mdpi.com |
| Thiazole Amide Derivatives | Colon Cancer (HT29), Lung Cancer (A549), Cervical Cancer (HeLa), Lymphoma (Karpas299) | Compound 5b showed potent inhibition of HT29 cells with an IC50 value of 0.63 µM. | researchgate.net |
| Benzofuran-Isoxazole Derivatives | Cervical Cancer (HeLa) | Derivatives with 4-Hydroxy benzaldehyde (B42025) and 3-ethoxy, 4-Hydroxy benzaldehyde substitutions showed notable cytotoxicity. | researchgate.net |
Cell Line Selectivity and Differential Toxicity Studies
Investigations into the anticancer activity of these analogs have also touched upon their selectivity. Studies on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives found that the active antiproliferative compounds were highly selective. nih.gov Similarly, research on thiazole/thiadiazole carboxamide derivatives noted that MKN-45 gastric cancer cells were more sensitive to these compounds compared to other tested cell lines, indicating a degree of selectivity. nih.gov The screening of polyfunctional 1,3-thiazoles against the NCI-60 panel revealed distinct patterns of activity, with certain compounds showing preferential growth inhibition or cytotoxicity towards specific cancer subpanels like leukemia and melanoma. bioorganica.com.ua For example, 2-phenyl-4-tosyl-5-chloro-1,3-thiazole considerably inhibited the growth of leukemia (K-562, SR) and breast cancer (MDA-MB-468) cells, with growth percentages as low as 13.60% and 0.73%, respectively. bioorganica.com.ua
Antimicrobial Activity Investigations
The benzofuran and thiazole carboxamide frameworks are also recognized for their antimicrobial properties. Consequently, various analogs have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations
Derivatives of the core structure have been tested against both Gram-positive and Gram-negative bacteria. A series of benzofuryl 2-pyrazolin-1-ylthiazoles were assessed for their antimicrobial activity, with some compounds showing low Minimum Inhibitory Concentrations (MIC). nih.gov For instance, one analog exhibited a high MIC of 16 μg/mL against Bacillus subtilis. nih.gov Other studies on 1,3-thiazole and benzo[d]thiazole derivatives reported notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Benzofuran-2-carboxylate 1,2,3-triazoles have also been evaluated against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with some derivatives exhibiting moderate to good zones of inhibition. niscair.res.in Furthermore, certain heteroaryl(aryl) thiazole derivatives displayed moderate antibacterial activity, with MIC values ranging from 0.23 to 0.7 mg/mL. nih.gov
| Analog Class | Bacterial Strains Tested | Key Findings (MIC/Activity) | Reference |
|---|---|---|---|
| Benzofuryl 2-pyrazolin-1-ylthiazoles | S. aureus, B. megaterium, B. subtilis, E. coli | Compound 8a exhibited an MIC of 16 μg/mL against B. subtilis. | nih.gov |
| 1,3-Thiazole and Benzo[d]thiazole Derivatives | MRSA, E. coli | Benzo[d]thiazole derivatives showed significant activity (MIC 50–75 μg/mL). | nih.gov |
| Benzofuran-2-carboxylate 1,2,3-triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Compounds with methoxy, methyl, and fluoro substituents showed better antibacterial activity. | niscair.res.in |
| Heteroaryl(aryl) Thiazole Derivatives | Gram-positive and Gram-negative strains | Moderate activity observed, with MICs in the range of 0.23–0.7 mg/mL. | nih.gov |
Antifungal Efficacy Assessments
The antifungal potential of these analogs is also a significant area of research. Benzofuryl 2-pyrazolin-1-ylthiazoles were tested against yeasts like Saccharomyces cerevisiae and Candida albicans, with most compounds showing greater antifungal than antibacterial potency. nih.gov Derivatives of 1,3-thiazole and benzo[d]thiazole were evaluated against the fungal strain Aspergillus niger, with some showing notable activity at higher concentrations. nih.gov Benzofuran-2-carboxylate 1,2,3-triazoles were tested against Aspergillus niger and Sclerotium rolfsii, demonstrating moderate antifungal activity. niscair.res.in Additionally, N-1,3,4-thiadiazol-2-yl-4-oxo-thiochroman-2-yl-formamide derivatives exhibited significant inhibitory activity against several plant pathogenic fungi, including Helminthosporium maydis, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.gov Some analogs showed better antifungal activity against Epidermophyton floccosum and Mucor racemosus than the control drug fluconazole, with MICs as low as 8 μg/mL. nih.gov
Evaluation of Other Pharmacological Activities
Beyond anticancer and antimicrobial applications, analogs of this compound have been explored for other potential therapeutic uses.
One study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds were found to be negative allosteric modulators of ZAC, suggesting their potential as pharmacological tools to study the physiological functions governed by this channel. nih.gov
In another line of research, a series of 1,3,4-thiadiazole (B1197879) derivatives were synthesized and evaluated for their ability to inhibit the 15-lipoxygenase-1 (15-LOX-1) enzyme, a target for discovering new anticancer drugs. nih.gov Several methoxylated derivatives were identified as the most potent enzyme inhibitors. nih.gov
Furthermore, the neuroprotective and antioxidant activities of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been assessed. researchgate.net Certain compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and were also found to scavenge free radicals and inhibit lipid peroxidation. researchgate.net Another study investigated benzofuran-2-carboxamide (B1298429) derivatives as modulators of Amyloid Beta (Aβ42) aggregation, a key process in Alzheimer's disease. researchgate.net Depending on their substitution patterns, these compounds were able to either inhibit or accelerate Aβ42 fibrillogenesis. researchgate.net
Anti-inflammatory and Analgesic Potentials
Derivatives containing the thiazole and benzofuran scaffolds have been investigated for their potential to mitigate inflammation and pain. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory cascade.
A series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were identified as potent and selective inhibitors of the COX-2 enzyme, which was confirmed through in vivo anti-inflammatory evaluations. nih.gov Similarly, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were found to be direct 5-LOX inhibitors. nih.gov One of the most potent compounds in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated an IC50 value of 127 nM in a cell-free assay and 98% inhibition in a cell-based assay. nih.gov
Furthermore, hybrid molecules combining diphenylthiazole and thiazolidinone structures have shown significant COX-1/COX-2 inhibitory activity. nih.gov The potency of these compounds was influenced by the substituents on the thiazolidinone ring, with pyridine (B92270) or phenyl rings enhancing COX-1 inhibition and selectivity. nih.gov Another study synthesized N-(4-(aryl)-2-thioxo-1,3-thiazol-3(2H)-yl)pyridine-4-carboxamide compounds and screened them for anti-inflammatory activity using a protein denaturation method.
The combination of a benzothiazole (B30560) core with other pharmacologically active molecules has also yielded compounds with notable anti-inflammatory properties. For instance, a derivative synthesized from benzo[d]thiazol-2-amine and flurbiprofen, a known non-steroidal anti-inflammatory drug (NSAID), is expected to possess potential biological activity due to the proven pharmacophores in its structure. mdpi.com
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Potent and selective COX-2 inhibition confirmed in vivo. | nih.gov |
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | IC50 = 127 nM; 98% inhibition in cell-based assay. | nih.gov |
| Diphenylthiazole–thiazolidinone hybrids | COX-1/COX-2 | Moderate to high activity, dependent on substituents. | nih.gov |
Antiviral Properties
The thiazole nucleus is a versatile scaffold that has been incorporated into various compounds demonstrating a broad spectrum of antiviral activities. Thiazolides, a class of compounds characterized by a 2-hydroxyaroyl-N-(thiazol-2-yl)amide structure, have shown activity against a range of viruses. researchgate.net The prototypical thiazolide, Nitazoxanide, is known to be effective against multiple viruses. researchgate.netliverpool.ac.uk Analogs where the nitro group is replaced, such as with a chloro-group [2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide], have demonstrated potent and selective inhibition of hepatitis B virus (HBV) replication with an EC50 of 0.33 μM. researchgate.net
In other studies, newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridone derivatives were evaluated for their in vitro antiviral activity against both DNA and RNA viruses. acs.org These compounds were tested against herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), hepatitis A virus (HAV), and hepatitis C virus (HCV). acs.org Several compounds were found to cause a viral reduction of 50% or more against these viruses. acs.org For example, five of the tested compounds showed significant activity against CBV4. acs.org
Additionally, the benzothiazole derivative Frentizole is recognized for its antiviral and immunosuppressant properties. mdpi.com Derivatives of 1,3,4-thiadiazole have also been explored for antiviral potential, with some belonging to the 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide (B1321556) series showing promise against human cytomegalovirus (HCMV). nih.gov
| Compound/Analog Class | Virus Target | Observed Activity | Reference |
|---|---|---|---|
| 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide | Hepatitis B Virus (HBV) | Potent and selective inhibition (EC50 = 0.33 μM). | researchgate.net |
| (3-benzo[d]thiazole-2-yl)-2-pyridones | CBV4, HSV-1, HAV, HCV, HAdV7 | Viral reduction of ≥50% against various DNA and RNA viruses. | acs.org |
| Frentizole | Not specified | Known antiviral properties. | mdpi.com |
| 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide derivatives | Human Cytomegalovirus (HCMV) | Identified as a good scaffold for anti-HCMV activity. | nih.gov |
Antioxidant Activity Assays
The antioxidant potential of compounds containing thiazole, benzofuran, and related heterocyclic systems has been evaluated through various in vitro assays. These assays typically measure the ability of a compound to scavenge free radicals or to reduce oxidized metal ions.
A series of thiazolyl–catechol compounds were synthesized and assessed for their antioxidant capabilities using multiple methods, including antiradical assays (DPPH• and ABTS•+), electron transfer assays (TAC, RP, FRAP, CUPRAC), and ferrous ion chelation. nih.gov The presence of the catechol moiety, a known antioxidant pharmacophore, combined with the thiazole ring, resulted in compounds with significant antioxidant activity. nih.govmdpi.com
Benzothiazole derivatives have also been investigated for their ability to counteract oxidative stress. nih.gov Their antioxidant profiles were assessed using the DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. nih.gov The FRAP assay evaluates the capacity of a substance to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions. nih.gov Similarly, novel benzofuran-1,3-thiazolidinone derivatives were synthesized and showed activity in DPPH radical scavenging and hydroxyl radical scavenging assays. researchgate.net
A water-soluble catechol hydrazinyl-thiazole (CHT) molecule was designed and shown to have very good antioxidant activity in multiple in vitro evaluations, including scavenging of ABTS•+, DPPH•, and singlet oxygen, as well as demonstrating electron-donating capacity in FRAP, Reducing Power (RP), and Total Antioxidant Capacity (TAC) assays. mdpi.com
| Assay | Principle | Compound Classes Tested | Reference |
|---|---|---|---|
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures radical scavenging activity. | Thiazolyl-polyphenolic compounds, Benzofuran-1,3-thiazolidinones, Benzothiazoles. | mdpi.comnih.govresearchgate.net |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures radical scavenging activity. | Thiazolyl-polyphenolic compounds, Catechol hydrazinyl-thiazoles. | mdpi.commdpi.com |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of Fe³⁺ to Fe²⁺. | Benzothiazoles, Catechol hydrazinyl-thiazoles. | nih.govmdpi.com |
| Hydroxyl Radical Scavenging | Measures scavenging of highly reactive •OH radicals. | Benzofuran-1,3-thiazolidinones. | researchgate.net |
Anticonvulsant Activity Studies
The benzothiazole and thiazole heterocyclic systems are considered important pharmacophores in the development of new anticonvulsant agents. mdpi.comresearchgate.net Various derivatives have been synthesized and evaluated in preclinical models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The MES screen indicates an ability to prevent seizure spread, while the scPTZ screen identifies compounds that can raise the seizure threshold. researchgate.netbiointerfaceresearch.com
A study of N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides found that several compounds displayed potent anticonvulsant activity in both MES and scPTZ screens. researchgate.net Notably, some derivatives were found to be more potent than the reference drugs phenytoin (B1677684) in the MES test and ethosuximide (B1671622) in the scPTZ test. researchgate.net
Similarly, novel N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives were synthesized and showed significant anticonvulsant effects. nih.gov The most active compound in this series, 2-methyl-4-oxo-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-ylcarbamoyl)quinazoline-3(4H)-carbothioamide (SA 24), had ED50 values of 82.5 µmol/kg (MES) and 510.5 µmol/kg (scPTZ), demonstrating higher potency than phenytoin and ethosuximide. nih.gov
Another series of thiazolidin-4-one substituted thiazoles also showed varying degrees of antiepileptic potency in MES and scPTZ methods, with 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one identified as a particularly active derivative. biointerfaceresearch.com
| Compound Series | Screening Model | Key Findings | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamides | MES, scPTZ | Compound SA 24 showed ED50 of 82.5 µmol/kg (MES) and 510.5 µmol/kg (scPTZ), more potent than reference drugs. | nih.gov |
| N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides | MES, scPTZ | Several compounds showed potent activity, some exceeding the potency of phenytoin and ethosuximide. | researchgate.net |
| Thiazolidin-4-one substituted thiazoles | MES, scPTZ | Varying degrees of antiepileptic potency observed across the series. | biointerfaceresearch.com |
Immunomodulatory Activity (e.g., Sphingosine-1-phosphate receptor agonism)
The sphingosine-1-phosphate (S1P) receptor signaling pathway is a critical regulator of immune cell trafficking, and its modulation represents a key therapeutic strategy for autoimmune diseases. nih.govnih.gov The S1P1 receptor subtype, in particular, is highly expressed in lymphocytes and controls their egress from secondary lymphoid organs. nih.gov Agonism at the S1P1 receptor leads to its internalization, trapping lymphocytes and thereby producing a peripheral lymphopenia, which is the basis for the immunomodulatory effect. nih.govnih.gov
Research has led to the development of potent S1P1 agonists based on benzothiazole and benzofuran scaffolds. In one study, optimization of a benzofuran lead compound led to the discovery of a potent benzothiazole S1P1 agonist, 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid. nih.gov This compound was found to be a potent S1P1 agonist with an EC50 of 0.042 µM and had minimal activity at the S1P3 receptor, which is associated with cardiovascular side effects. nih.gov Oral administration of this compound significantly reduced blood lymphocyte counts and attenuated a delayed-type hypersensitivity response in preclinical models. nih.gov
Other S1P receptor modulators, such as Fingolimod and Siponimod, are approved for treating multiple sclerosis and act by targeting S1P receptors to exert their immunomodulatory effects. mdpi.com The benzothiazole derivative Frentizole is also known for its immunosuppressant properties. mdpi.com The development of selective S1P1 agonists from scaffolds like benzofuran and benzothiazole highlights their potential as immunomodulatory agents. nih.gov
| Compound | Target Receptor | In Vitro Potency (EC50) | In Vivo Effect | Reference |
|---|---|---|---|---|
| 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid | S1P1 | 0.042 µM | Significant reduction in blood lymphocytes; attenuation of delayed-type hypersensitivity. | nih.gov |
Preclinical In Vivo Studies in Disease Models (non-human)
Efficacy in Murine Tumor Models (e.g., lymphoma)
Analogs incorporating thiazole and benzofuran-carboxamide structures have demonstrated anti-tumor activity in preclinical studies, including murine models.
A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a range of tumor cell lines. nih.gov A representative compound from this series showed potent activity against various hematologic and solid tumor cancer cell types, with a selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov This compound was reported to be orally bioavailable and well-tolerated in mice, indicating its potential for in vivo efficacy. nih.gov
In another line of research, benzofuran-2-carboxamide derivatives were identified as inhibitors of colon cancer growth. nih.gov Selected compounds from this series proved to potently inhibit the growth of different colon cancer cell lines, exhibiting both cytotoxic/cytostatic and antiproliferative activity. nih.gov
Furthermore, in vitro studies on other related structures support their potential for in vivo anti-cancer applications. For example, some 1,3-thiazolidin-4-one analogues were evaluated for their cytotoxicity against Dalton's lymphoma ascites (DLA) cancer cells. researchgate.net Similarly, certain novel thiazole derivatives have been identified as effective anti-cancer agents against human osteosarcoma cell lines in vitro. researchgate.net While these studies are primarily in vitro, they provide the foundation for subsequent in vivo testing in murine tumor models.
| Compound Class | Cancer Model | Key Findings | Reference |
|---|---|---|---|
| 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) cell line; Murine model | Potent and selective anti-proliferative activity; Orally bioavailable and well-tolerated in mice. | nih.gov |
| Benzofuran-2-carboxamide derivatives | Colon cancer cell lines | Potent inhibition of cancer cell growth via cytotoxic/cytostatic and antiproliferative activity. | nih.gov |
| 1,3-thiazolidin-4-one analogues | Dalton's lymphoma ascites (DLA) cell line (in vitro) | Demonstrated in vitro cytotoxicity. | researchgate.net |
Activity in Other Relevant Animal Models (e.g., EAE model of MS)
A comprehensive review of available scientific literature reveals a notable absence of studies on the preclinical biological activity of this compound and its direct analogs within the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis or other relevant animal models of neuroinflammation and demyelination.
While research has been conducted on broader classes of compounds containing either the thiazole-carboxamide or the benzofuran-carboxamide scaffold, demonstrating a range of biological activities, specific data for this compound in the context of autoimmune neuroinflammatory diseases is not present in the reviewed literature. For instance, various N-(thiazol-2-yl)-benzamide analogs have been investigated, but these studies have primarily focused on their antagonistic activity at the Zinc-Activated Channel (ZAC) and not on immunomodulatory or neuroprotective effects in autoimmune models. nih.govresearchgate.netnih.gov
Similarly, while some benzofuran-2-carboxamide derivatives have been explored for potential immunomodulatory and neuroprotective properties, these studies have not included this compound. nih.govresearchgate.net For example, certain benzofuran-carboxamides have been assessed as inhibitors of CCL20-induced chemotaxis, a process involved in inflammatory responses. nih.gov Other research has focused on the neuroprotective effects of different benzofuran-2-carboxamide derivatives in models of excitotoxicity. researchgate.net
Due to the lack of specific research on this compound in the EAE model or similar models, no data tables or detailed research findings on its efficacy in these systems can be provided at this time. Further investigation would be required to determine the potential activity of this specific compound in animal models of multiple sclerosis.
Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the molecular mechanisms of action for the compound This compound in the areas outlined in your request.
Specifically, no studies were found that investigate this particular compound's effects on:
Caspase Activation and PARP1 Cleavage
Modulation of Pro-apoptotic (e.g., Bax, Bim) and Anti-apoptotic Proteins
Generation and Modulation of Reactive Oxygen Species (ROS)
Mitochondrial Membrane Potential Changes
While research exists on related chemical structures, such as other benzofuran-2-carboxamide or thiazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the instructions provided.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and specificity at this time. Further experimental research on this compound is needed to elucidate its biological activities and molecular mechanisms.
Molecular Mechanisms of Action and Target Identification for N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide
Cellular and Subcellular Mechanistic Investigations
Impact on Mitochondrial Function and Bioenergetics
Oxygen Uptake and Respiration Perturbations
The influence of thiazole-containing benzofuran (B130515) carboxamides on cellular respiration appears to be nuanced. A study on a closely related derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), in Nemeth-Kellner lymphoma cells did not reveal significant shifts in the oxygen uptake rate of isolated mitochondria. researchgate.net However, the same study observed structural changes in mitochondria upon treatment, suggesting a potential for indirect effects on respiratory function. researchgate.net Furthermore, other research on benzofuran derivatives has indicated that they can induce mitochondrial dysfunction, which is often linked to alterations in the mitochondrial electron transport chain and, consequently, oxygen consumption. frontiersin.org One such study on the benzofuran derivative Moracin N demonstrated its ability to induce mitochondrial dysfunction in lung cancer cells. frontiersin.org
Interaction with DNA and Induction of DNA Damage (e.g., single-strand breaks, fragmentation)
A significant aspect of the mechanism of action for this class of compounds appears to be their interaction with DNA, leading to damage that can trigger cell cycle arrest and apoptosis. Research on the aforementioned N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1) has shown its capacity to induce single-strand breaks in the DNA of human breast cancer cells. researchgate.net This was confirmed by the DNA comet assay under alkaline conditions. researchgate.net Furthermore, the study observed DNA fragmentation in cells treated with both the free compound and its complex with a polymeric carrier. researchgate.net It is noteworthy that these effects were achieved without the compound intercalating into the DNA molecule. researchgate.netresearchgate.net The induction of DNA damage is a known mechanism for many anticancer agents, as it can activate DNA damage response pathways, ultimately leading to programmed cell death. nih.gov Studies on other benzofuran derivatives have also reported their ability to cause DNA fragmentation in cancer cells. mdpi.com
Inhibition of Tubulin Polymerization and Mitotic Spindle Disruption
The thiazole (B1198619) moiety is a well-established pharmacophore in the design of tubulin polymerization inhibitors. mdpi.comresearchgate.netnih.gov These agents interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can induce a G2/M phase cell cycle arrest and subsequently trigger apoptosis. nih.gov A variety of thiazole derivatives have been synthesized and shown to be potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on β-tubulin. mdpi.comnih.govacs.orgnih.gov For instance, a series of novel thiazole-naphthalene derivatives were found to significantly inhibit tubulin polymerization, with the most active compound exhibiting an IC50 value of 3.3 µM. nih.gov Another study on 2,4-disubstituted thiazole derivatives identified compounds that inhibited tubulin polymerization with IC50 values as low as 2.00 µM. acs.orgnih.gov This body of evidence strongly suggests that the thiazole ring within N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide likely contributes to its biological activity through the disruption of microtubule dynamics.
| Compound Class | Example Compound | Tubulin Polymerization Inhibition (IC50) | Reference |
| Thiazole-naphthalene derivative | Compound 5b | 3.3 µM | nih.gov |
| Thiazole-based chalcone | Compound 2e | 7.78 µM | mdpi.com |
| 2,4-disubstituted thiazole | Compound 7c | 2.00 ± 0.12 μM | acs.orgnih.gov |
| 2,4-disubstituted thiazole | Compound 9a | 2.38 ± 0.14 μM | acs.orgnih.gov |
Modulation of Signaling Pathways (e.g., NF-κB, ERK1/2)
The benzofuran scaffold is recognized for its role in modulating key cellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govresearchgate.net These pathways are crucial in regulating inflammation, cell proliferation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Studies on heterocyclic/benzofuran hybrids have demonstrated their ability to inhibit the NF-κB and MAPK signaling pathways. nih.govnih.gov For example, a piperazine/benzofuran hybrid was shown to significantly inhibit the phosphorylation levels of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65 (a subunit of NF-κB), ERK, JNK, and p38 (all components of the MAPK pathway). nih.gov This inhibition leads to a downstream reduction in the expression of pro-inflammatory factors. nih.gov The ERK1/2 cascade is a major component of the MAPK pathway, and its inhibition can lead to reduced cell proliferation. A study on a novel thiazole derivative showed a decrease in the level of phospho-ERK1/2 kinase in human glioma cells, which was associated with its cytotoxic effects. researchgate.net
Identification and Characterization of Molecular Targets
Enzyme Inhibition Studies (e.g., bacterial gyrase, topoisomerase IV)
A significant body of research has identified bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, as key molecular targets for compounds containing benzothiazole (B30560) and related heterocyclic systems. nih.govnih.govnih.gov These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drug discovery. mdpi.com Benzothiazole-based inhibitors have been developed as dual low-nanomolar inhibitors of both DNA gyrase and topoisomerase IV, demonstrating broad-spectrum antibacterial activity. nih.gov More specifically, benzofuran-pyrazole-based compounds have also been shown to be potent inhibitors of the B subunit of E. coli DNA gyrase (GyrB). researchgate.net One such compound exhibited an IC50 of 9.80 µM against E. coli DNA gyrase B, which is comparable to the activity of ciprofloxacin. researchgate.net This suggests that the benzofuran moiety, in combination with a suitable heterocyclic partner like thiazole, can effectively target the ATP-binding site of GyrB.
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
| Benzofuran-pyrazole hybrid (Compound 9) | E. coli DNA gyrase B | 9.80 µM | researchgate.net |
Despite a comprehensive search for scientific data, there is no publicly available information regarding the molecular mechanisms of action, receptor binding, or protein-ligand interactions for the specific chemical compound "this compound," particularly in relation to the S1P1 receptor as outlined in the request.
Extensive searches in scientific databases and literature have not yielded any studies that investigate the biological activity of this compound. Consequently, the requested article focusing on its receptor binding and activation studies, as well as protein-ligand interaction mapping, cannot be generated with scientific accuracy.
The information available pertains to structurally related but distinct molecules, such as N-(thiazol-2-yl)-benzamide analogs and other benzofuran-2-carboxamide (B1298429) derivatives with different substituents. However, extrapolating data from these analogs to the specific compound would be scientifically unfounded and would not adhere to the strict requirement of focusing solely on "this compound."
Therefore, due to the absence of research data for the specified compound, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article structure.
Structure Activity Relationship Sar and Rational Design Principles
Comprehensive SAR Analysis of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide Analogs
A thorough analysis of the SAR for analogs of this compound reveals that the biological potency is intricately linked to the specific molecular architecture, including the nature of the benzofuran (B130515) and thiazole (B1198619) rings, the carboxamide linker, and the presence of various substituents.
In the context of related compounds, the benzofuran nucleus is recognized as a key pharmacophore. For instance, in a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, substitutions on the benzofuran ring were found to be important for neuroprotective activity. researchgate.net Specifically, a methyl group at the R2 position and a hydroxyl group at the R3 position of the benzofuran moiety were identified as being potentially important for anti-excitotoxic and antioxidant activities. researchgate.net While this study does not involve a thiazole ring, it highlights the tunability of the benzofuran core in modulating biological effects.
Furthermore, SAR studies on various benzofuran derivatives have demonstrated that the substitution pattern on the benzofuran ring system can significantly influence their therapeutic potential, including anticancer activities. nih.gov The introduction of different functional groups at various positions of the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov In the broader class of benzofuran-based compounds, the benzofuran moiety is essential for their antimicrobial activity, often in conjunction with other heterocyclic rings like pyrazoline and thiazole. nih.gov
The thiazole ring is another pivotal component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. Thiazole derivatives are known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov
In a study of N-(thiazol-2-yl)-benzamide analogs as antagonists of the Zinc-Activated Channel (ZAC), modifications to the thiazole ring were systematically investigated. nih.gov The nature and position of substituents on the thiazole ring were found to be critical for antagonist potency. For instance, bulky substituents at the 4-position of the thiazole ring were generally not well-tolerated. semanticscholar.org
The following table summarizes the effects of various substitutions on the thiazole ring from a study on N-(thiazol-2-yl)-benzamide analogs, which can provide insights into the potential impact of similar substitutions on the this compound scaffold.
| Analog Series | Substitution on Thiazole Ring | Observed Effect on ZAC Antagonist Activity | Reference |
|---|---|---|---|
| Series 2 | Modifications at the 4- and 5-positions | Varied, with some substitutions leading to potent antagonists | nih.gov |
| Series 3 | Further modifications at the 4- and 5-positions | Demonstrated the importance of substituent size and nature | nih.gov |
The carboxamide linker (-CONH-) serves as a crucial bridge between the benzofuran and thiazole moieties in this compound. This functional group is not merely a passive spacer but actively participates in target recognition through its ability to form hydrogen bonds. The hydrogen bond donor (N-H) and acceptor (C=O) capabilities of the amide bond are fundamental for establishing strong and specific interactions with amino acid residues in the binding sites of target proteins.
Furthermore, in the development of benzoxazolone carboxamides as enzyme inhibitors, the carboxamide group was a central feature of the scaffold, and modifications to the substituents attached to the carboxamide nitrogen were a key aspect of the lead optimization process. uokerbala.edu.iq These examples from related compound series underscore the importance of the carboxamide linker in mediating biological activity.
The introduction of halogens, methyl groups, and other substituents onto the benzofuran or thiazole rings of this compound analogs can have a profound impact on their physicochemical properties and biological potency.
Halogenation: The addition of halogen atoms such as fluorine, chlorine, or bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity. In a study of N-(thiazol-2-yl)-benzamide analogs, a 5-bromo-2-chlorobenzamido moiety was part of the initial lead compound, highlighting the potential importance of halogenation on the ring that is analogous to the benzofuran part of the target molecule. nih.gov
Methylation: The introduction of methyl groups can affect a compound's steric profile and lipophilicity. In the aforementioned study of neuroprotective 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl substitution at the R2 position of the benzofuran ring resulted in the most potent and efficacious neuroprotective action. researchgate.net
The following interactive data table provides examples of how different substitutions on the phenyl ring of N-(thiazol-2-yl)-benzamide analogs (as a proxy for the benzofuran ring) affect their activity as ZAC antagonists.
| Analog Series | Substitution on Phenyl Ring | Observed Effect on ZAC Antagonist Activity | Reference |
|---|---|---|---|
| Series 4 | Various mono- and di-substitutions | Substituent position and electronic nature were critical | nih.gov |
| Series 5 | Further exploration of substitutions | Identified key substitutions for enhanced potency | nih.gov |
Development of Pharmacophore Models for Target Interaction
Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound and its analogs, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all positioned at specific distances and orientations from one another.
A hypothetical pharmacophore model for this compound would likely feature:
An aromatic ring feature corresponding to the benzofuran moiety.
A hydrogen bond donor and acceptor associated with the carboxamide linker.
An additional aromatic or hydrophobic feature representing the thiazole ring.
Specific locations for potential substituent interactions.
Strategies for Lead Optimization and Analogue Prioritization
Lead optimization is a critical phase in drug discovery that involves iteratively modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For this compound, several strategies can be employed for lead optimization and the prioritization of analogs for synthesis and testing.
One common strategy is to systematically explore the substitution patterns on both the benzofuran and thiazole rings. This can be guided by the SAR data to identify regions of the molecule that are sensitive to modification. For example, if small, electron-donating groups on the benzofuran ring are found to enhance activity, a series of analogs with different alkyl and alkoxy groups could be synthesized.
Another approach is bioisosteric replacement, where a functional group is replaced by another group with similar steric and electronic properties. This can be used to fine-tune the molecule's properties or to circumvent potential metabolic liabilities. For instance, the thiazole ring could be replaced with other five-membered heterocycles to explore the impact on activity and selectivity.
Computational methods, such as molecular docking and free energy calculations, can be used to prioritize analogs for synthesis. By docking a virtual library of proposed analogs into a model of the biological target, it is possible to predict their binding affinities and modes of interaction, allowing researchers to focus their synthetic efforts on the most promising candidates. In the context of amino-carboxamide benzothiazoles, a hit-to-lead optimization process involved the synthesis and in vitro evaluation of twenty-four analogues to enhance the potency of a hit inhibitor and to map the SAR. researchgate.net
Finally, a multiparameter optimization approach is often employed, where several properties such as potency, selectivity, solubility, metabolic stability, and permeability are considered simultaneously. This holistic approach increases the likelihood of identifying a drug candidate with a balanced profile suitable for further development.
Computational Chemistry and Cheminformatics in the Study of N 1,3 Thiazol 2 Yl 1 Benzofuran 2 Carboxamide
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern their binding affinity.
Researchers have employed molecular docking to investigate the binding of analogous thiazole (B1198619) and benzofuran (B130515) derivatives to a variety of protein targets, including enzymes and receptors implicated in cancer and inflammatory diseases. For instance, studies on similar thiazole carboxamide derivatives have explored their interactions within the binding sites of cyclooxygenase (COX) enzymes, revealing key hydrogen bonds and hydrophobic interactions that contribute to their inhibitory activity. nih.govresearchgate.netnih.govacs.org Similarly, benzofuran derivatives have been docked into the active sites of targets like acetylcholinesterase and lysine-specific demethylase 1 (LSD1), providing a rationale for their observed biological effects. nih.govnih.gov
These studies typically involve the generation of a 3D model of the ligand and the target protein, followed by a systematic search of the conformational space to identify the most stable binding pose. The binding affinity is then estimated using a scoring function, which provides a prediction of the ligand's potency. The insights gained from these docking studies are crucial for the rational design of more potent and selective derivatives of this compound.
Table 1: Representative Molecular Docking Studies of Analogous Compounds
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| Thiazole Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | Identification of key hydrogen bonding and hydrophobic interactions within the active site, guiding the design of selective inhibitors. nih.govacs.org |
| Benzofuran Derivatives | Acetylcholinesterase (AChE) | Prediction of binding modes that explain inhibitory activity, relevant for Alzheimer's disease research. nih.gov |
| Benzofuran Derivatives | Lysine-Specific Demethylase 1 (LSD1) | Rationalization of the binding modes of novel inhibitors, aiding in the development of anticancer agents. nih.gov |
| Thiazole Derivatives | c-Met Kinase | Elucidation of hydrogen bond interactions with key residues like Met1160 and Asp1222, providing a basis for inhibitor design. tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR studies have been employed to predict their biological activities and to guide the synthesis of new derivatives with enhanced potency.
In a typical QSAR study, a set of molecules with known biological activities is used to build a mathematical model. This model is then used to predict the activity of new, untested compounds. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are used to quantify the chemical features of the molecules.
For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of benzofuran and benzothiazole (B30560) derivatives to understand the structural requirements for their biological activity. nih.gov These models provide contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity, offering valuable guidance for lead optimization. nih.gov
Table 2: QSAR Studies on Related Compound Series
| Compound Series | Biological Activity | QSAR Model Type | Key Descriptors/Findings |
|---|---|---|---|
| Thiazole Derivatives | PIN1 Inhibition | 2D-QSAR (MLR, PLS, ANN) | Molar refractivity (MR), LogP, and LUMO energy were identified as important descriptors for predicting activity. |
| Benzofuran Derivatives | Acetylcholinesterase Inhibition | 3D-QSAR | The model highlighted the importance of steric and electrostatic fields for inhibitory activity. nih.gov |
| 6-hydroxybenzothiazole-2-carboxamides | Monoamine Oxidase B (MAO-B) Inhibition | 3D-QSAR (CoMSIA) | The model demonstrated good predictive ability and was used to design novel derivatives with predicted IC50 values. nih.gov |
Molecular Dynamics Simulations to Characterize Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of this compound, MD simulations can provide detailed insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding.
These simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of its potency than molecular docking alone. acs.org The information obtained from MD simulations is invaluable for understanding the mechanism of action of this compound and for designing derivatives with improved binding characteristics.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success in clinical trials. In silico methods for predicting ADME properties have become an integral part of the drug discovery process, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles.
For this compound and its analogs, various computational models can be used to predict properties such as oral bioavailability, plasma protein binding, and metabolic stability. For example, the Lipinski's rule of five is a commonly used guideline to assess the drug-likeness of a compound based on its molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. dergipark.org.tr
More sophisticated models, such as those implemented in software packages like SwissADME and QikProp, can provide quantitative predictions of a wide range of ADME properties. nih.govnih.gov These predictions are based on the analysis of large datasets of experimentally determined ADME data and can help to prioritize compounds for further development. Studies on related thiazole carboxamide derivatives have utilized these tools to evaluate their ADME profiles, ensuring that the designed compounds have a higher probability of success in later stages of drug development. nih.govnih.gov
Virtual Screening and De Novo Design of Novel Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel derivatives of this compound with desired biological activities.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based methods search for compounds that are similar to known active molecules, while structure-based methods use the 3D structure of the target protein to dock and score a library of compounds. Both approaches have been successfully applied to the discovery of novel thiazole and benzofuran derivatives. For example, virtual screening has been used to identify novel thiazole-based inhibitors of coronavirus 3CLpro enzymes and SIRT2. researchgate.netmdpi.com
De novo design, on the other hand, involves the computational generation of novel molecular structures that are predicted to have high affinity for a target protein. This approach can be used to explore new chemical space and to design compounds with improved properties compared to existing molecules. The design of novel benzofuran-based inhibitors often utilizes these computational strategies to generate promising new chemical entities. nih.govnih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic properties, and chemical reactivity.
DFT can be used to optimize the molecular geometry of the compound and to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net DFT calculations on thiazole and benzofuran derivatives have been used to investigate their electronic structure and to rationalize their observed chemical and physical properties. physchemres.orgaip.orgrsc.orgsci-hub.se
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which provides a map of the charge distribution on the surface of the molecule. The MEP can be used to identify the regions of the molecule that are most likely to be involved in electrostatic interactions with a target protein. researchgate.net These insights are crucial for understanding the binding mode of the compound and for designing derivatives with improved affinity and selectivity.
Future Directions and Translational Perspectives
Exploration of Emerging Therapeutic Areas for Benzofuran-Thiazole Hybrids
The benzofuran (B130515) core is a common feature in many biologically active natural products and synthetic drugs, known for a wide array of pharmacological effects including antimicrobial and anticancer properties. nih.gov Similarly, the thiazole (B1198619) ring is a key component in numerous clinically approved drugs and is associated with a broad spectrum of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral effects. researchgate.netresearchgate.net The hybridization of these two pharmacophores has yielded molecules with significant therapeutic potential. Future research is poised to expand upon these findings, exploring new and emerging therapeutic landscapes.
Initial studies have highlighted the promise of benzofuran-thiazole hybrids in several key areas:
Anticancer Activity: A novel series of benzofuran-bearing thiazole hybrids has been synthesized and evaluated for anticancer activity against 60 human cancer cell lines. nih.gov Certain derivatives demonstrated remarkable antiproliferative activity, with GI50 values ranging from 0.295 to 4.15 μM. nih.gov Some compounds, like 12b and 12e/f, have shown inhibitory activity against DNA gyrase and as dual EGFR/VEGFR-2 inhibitors, crucial targets in cancer therapy. nih.gov The synergistic cytotoxic effect of combining these heterocycles presents a promising avenue for developing potent anticancer drugs. nih.gov
Antimicrobial Properties: Benzofuran-thiazole derivatives have been investigated for their antibacterial and antifungal activities. researchgate.netnih.gov For instance, certain hybrids have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The development of new agents is critical to combat the rise of drug-resistant infections. researchgate.net
Neuroprotection: Thiazole-carboxamide derivatives have been assessed as potential neuroprotective agents by modulating AMPA receptors, which are involved in excitatory neurotransmission. mdpi.com This suggests a potential application for benzofuran-thiazole hybrids in neurological disorders characterized by excitotoxicity. mdpi.com
Enzyme Inhibition: Benzofuran–thiazolylhydrazone derivatives have been identified as potent monoamine oxidase (MAO) inhibitors, which are targets for the treatment of depression and neurodegenerative diseases. nih.gov Other hybrids have been explored as inhibitors of acetylcholinesterase (AChE), relevant for Alzheimer's disease. mdpi.com
Future explorations could extend to other areas where benzofuran and thiazole derivatives have individually shown promise, such as anti-inflammatory, antioxidant, and antiviral applications. researchgate.netmdpi.com
Development of Novel Synthetic Routes for Scalability and Diversity
The translation of promising compounds from the laboratory to clinical use hinges on the development of efficient, scalable, and versatile synthetic methodologies. Current synthetic strategies for benzofuran-2-carboxamides and thiazoles provide a solid foundation.
One approach involves a modular synthetic route using palladium-catalyzed C–H arylation to install diverse substituents at the C3 position of the benzofuran scaffold, followed by transamidation to introduce the carboxamide moiety. nih.gov This method is highly modular, allowing for the generation of structurally diverse libraries of compounds for screening. nih.gov Another strategy for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. mdpi.com One-pot, multi-component reactions are also being developed to improve efficiency and reduce waste. mdpi.com
For the specific synthesis of benzofuran-thiazole hybrids, multistep reaction approaches are common. nih.gov For example, 2-(benzofuran-2-ylmethylene) hydrazine-1-carbothioamide can be reacted with various phenacyl bromides to yield benzofuran–thiazolylhydrazone derivatives. nih.gov Another route involves the heterocyclization of 2-(1-(benzofuran-5-yl)ethylidene)-2-methyl-2l4-diazane-1-carbothioamides with hydrazonoyl halides to create 1,3-thiazole-benzofuran derivatives. researchgate.net
Future efforts will likely focus on:
Green Chemistry Approaches: Utilizing environmentally benign catalysts and solvents to reduce the environmental impact of synthesis. researchgate.netacs.org
Flow Chemistry: Implementing continuous flow processes for improved safety, efficiency, and scalability.
Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate large libraries of diverse analogs for structure-activity relationship (SAR) studies.
These advancements will be crucial for producing sufficient quantities of lead compounds for extensive preclinical and clinical evaluation and for fine-tuning their pharmacological properties.
Advanced Approaches to Elucidate Complex Mechanisms of Action
Understanding how a drug candidate interacts with its biological targets at a molecular level is fundamental to its development. While initial studies often rely on in vitro enzyme inhibition assays and cellular proliferation assays, more advanced techniques are needed to unravel complex mechanisms of action.
Molecular docking is a computational method frequently used to predict the binding orientation and affinity of a small molecule to its protein target. This has been applied to benzofuran-thiazole hybrids to study their interactions with targets like DNA gyrase, VEGFR-2, and N-myristoyltransferase. nih.govnih.govnih.gov For example, docking studies of N-(thiazol-2-yl)-benzamide analogs at the Zinc-Activated Channel (ZAC) suggested they act as negative allosteric modulators by targeting the transmembrane and/or intracellular domains of the receptor. nih.gov
Future mechanistic studies should incorporate a broader range of advanced techniques:
Structural Biology: Using X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of the compound bound to its target protein, providing definitive insights into the binding mode.
Biophysical Techniques: Employing methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding kinetics and thermodynamics of the drug-target interaction.
Chemical Proteomics: Utilizing activity-based protein profiling (ABPP) and other chemoproteomic approaches to identify the full spectrum of protein targets for a given compound within a complex biological system, which can help to understand both on-target and off-target effects.
Advanced Cell Imaging: Using super-resolution microscopy and other advanced imaging techniques to visualize the subcellular localization of the compound and its effect on cellular processes in real-time.
A deeper understanding of the mechanism of action will facilitate rational drug design, enabling the optimization of potency and selectivity while minimizing potential side effects.
Design of Multi-Targeting Agents for Enhanced Efficacy
The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer, which often involve multiple pathological pathways. researchgate.net The hybrid nature of the benzofuran-thiazole scaffold makes it an ideal platform for the design of multi-targeting agents.
Researchers have already developed thiazole-based derivatives as dual inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth and angiogenesis. nih.govresearchgate.net This multi-targeted approach can lead to enhanced therapeutic efficacy and potentially overcome drug resistance mechanisms that can arise from targeting a single pathway.
The design of future multi-target agents will involve:
Rational Design: Intentionally designing molecules to interact with specific, multiple targets based on the known pharmacophores for each target.
Fragment-Based Drug Discovery (FBDD): Combining fragments known to bind to different targets into a single, larger molecule.
Phenotypic Screening: Screening compound libraries in disease-relevant cellular models to identify molecules that produce a desired phenotypic effect, which may be the result of engaging multiple targets.
By rationally designing benzofuran-thiazole hybrids to modulate multiple disease-relevant targets, it may be possible to develop more effective and durable therapies for complex multifactorial diseases.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. researchgate.netnih.gov These computational tools can be applied at various stages, from target identification to lead optimization and clinical trial design. nih.govitm-conferences.org
For the development of benzofuran-thiazole hybrids, AI and ML can be integrated in several ways:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of novel, unsynthesized compounds based on their chemical structure. nih.gov This can help prioritize which molecules to synthesize and test, saving time and resources. ML algorithms like multiple linear regression, support vector machines, and partial least square regression can be used to build these models. nih.gov
De Novo Drug Design: Using generative models, such as deep neural networks, to design entirely new molecules with desired properties. nih.gov These models can be trained on large datasets of known active compounds to learn the chemical features required for activity against a specific target.
Virtual Screening: Employing ML-based scoring functions to more accurately predict the binding affinity of compounds to their targets during virtual screening campaigns, improving the efficiency of identifying promising hits from large compound libraries. researchgate.net
Data Analysis: Analyzing complex biological data from high-throughput screening and -omics studies to identify novel drug targets and biomarkers.
Q & A
Q. What are the common synthetic routes for preparing N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Preparation of the benzofuran-2-carboxylic acid core via cyclization or C–H arylation reactions.
- Amidation with 2-aminothiazole derivatives using coupling agents like EDCI or HATU under anhydrous conditions.
- Purification via column chromatography or recrystallization to achieve high purity (>95%) .
Q. How can spectroscopic techniques (FT-IR, NMR) characterize this compound?
- FT-IR : Key absorption bands include ν(C=O) at ~1650–1680 cm⁻¹ (amide carbonyl), ν(N–H) at ~3100–3300 cm⁻¹ (amide NH), and aromatic C=C stretching at ~1500–1600 cm⁻¹. The thiazole ring’s C=S (if present) appears at ~1250–1280 cm⁻¹ .
- NMR : ¹H NMR shows aromatic protons (δ 6.8–8.2 ppm), NH protons (δ ~12–14 ppm for amide NH), and thiazole protons (δ ~7.5–8.1 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–175 ppm) and aromatic carbons (δ ~110–140 ppm) .
Q. What are the recommended methods for preliminary biological activity screening?
- In vitro assays : Test against cancer cell lines (e.g., NCI-60 panel) using MTT or SRB assays .
- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Dosage : Start with 1–100 µM concentrations, monitoring cytotoxicity via IC₅₀ values .
Advanced Research Questions
Q. How can structural ambiguities in derivatives be resolved using X-ray crystallography?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., using DMSO/EtOH mixtures).
- Refinement : Use SHELXL for small-molecule refinement, validating bond lengths/angles against literature standards. Hydrogen-bonding networks (e.g., N–H···O) stabilize crystal packing .
- Validation : Apply R-factor (<0.05) and check for residual electron density using PLATON .
Q. How to design SAR studies for optimizing bioactivity?
- Substituent variation : Modify the benzofuran ring (e.g., electron-withdrawing groups at C5) or thiazole moiety (e.g., alkyl/aryl substitutions at N1).
- Bioisosteric replacement : Replace thiazole with oxazole or imidazole to assess impact on target binding.
- Statistical analysis : Use multivariate regression (e.g., CoMFA) to correlate structural features with IC₅₀ values .
Q. How to address contradictory data in biological activity reports?
- Reproducibility checks : Verify assay conditions (e.g., pH, serum content) and compound solubility (use DMSO controls).
- Off-target profiling : Screen against unrelated enzymes (e.g., kinases) to rule out nonspecific effects.
- Mechanistic studies : Employ RNA sequencing or proteomics to identify affected pathways .
Q. What computational methods predict binding modes with molecular targets?
- Docking : Use AutoDock Vina or Glide to model interactions with proteins (e.g., tubulin or topoisomerase II).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free-energy calculations : Apply MM-PBSA to estimate ΔG of binding .
Methodological Notes
- Synthesis scalability : Optimize yields (>70%) using microwave-assisted synthesis for time-sensitive steps .
- Data validation : Cross-check spectral data with PubChem or crystallographic databases (e.g., CCDC) .
- Ethical compliance : Adhere to NIH guidelines for in vivo studies if extending to animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
